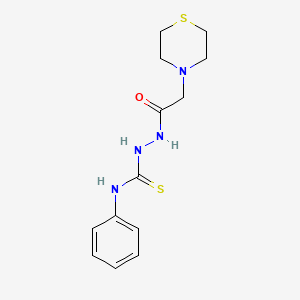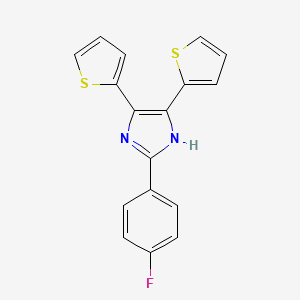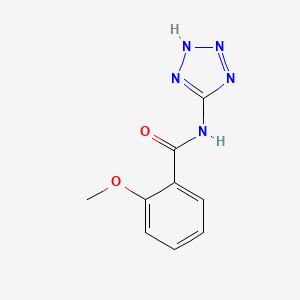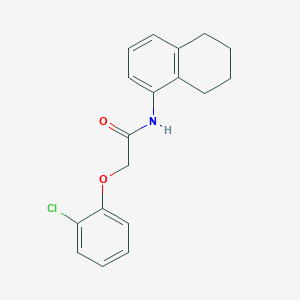
N-phenyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide, commonly known as PTMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PTMA is a hydrazine derivative that has been synthesized and studied for its potential therapeutic applications.
作用机制
The mechanism of action of PTMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. PTMA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by PTMA leads to the activation of proapoptotic genes and the suppression of antiapoptotic genes, resulting in the induction of apoptosis. PTMA has also been found to inhibit the activity of protein kinase B (Akt), a signaling pathway that regulates cell survival and proliferation.
Biochemical and Physiological Effects:
PTMA has been shown to have various biochemical and physiological effects on cells and tissues. PTMA has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. PTMA has also been shown to enhance the immune response against bacterial infections by activating macrophages and increasing the production of cytokines. In addition, PTMA has been found to regulate glucose metabolism in cells, leading to improved insulin sensitivity and glucose uptake.
实验室实验的优点和局限性
PTMA has several advantages for lab experiments, including its ease of synthesis and availability. PTMA is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, PTMA has some limitations for lab experiments, including its low solubility in water and some organic solvents. This can make it difficult to prepare solutions of PTMA for experiments.
未来方向
There are several future directions for the study of PTMA. One potential area of research is the development of PTMA derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of PTMA as a potential therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Furthermore, the mechanism of action of PTMA needs to be further elucidated to better understand its therapeutic potential.
合成方法
PTMA can be synthesized by reacting phenylhydrazine with 4-thiomorpholinylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide and hydrazine hydrate to obtain PTMA. The synthesis of PTMA has been optimized and modified to improve the yield and purity of the compound.
科学研究应用
PTMA has been studied for its potential therapeutic applications in various diseases such as cancer, tuberculosis, and diabetes. PTMA has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, PTMA has been found to possess antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. PTMA has also been investigated for its antidiabetic activity by regulating glucose metabolism in cells.
属性
IUPAC Name |
1-phenyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS2/c18-12(10-17-6-8-20-9-7-17)15-16-13(19)14-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBYZSXHTOUBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806455.png)



![N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)
![2-hydroxy-N'-[4-(methylthio)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B5806497.png)



![2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5806527.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5806544.png)


![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5806555.png)